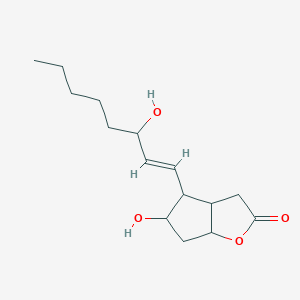

Corey PG-Lactone Diol

Description

Historical Milestones in Prostaglandin (B15479496) Synthesis: The Corey Legacy

The story of the Corey PG-Lactone Diol is inextricably linked to the groundbreaking work of Elias J. Corey on the total synthesis of prostaglandins (B1171923) in the late 1960s. caltech.edunih.gov Before Corey's contributions, the synthesis of these structurally complex and stereochemically rich molecules was a formidable challenge, limiting their availability for research. rsc.org

Corey's approach was a landmark in synthetic strategy, embodying the principles of retrosynthetic analysis, a term he himself would later coin. caltech.edu His strategy involved dissecting the complex prostaglandin target into simpler, more manageable precursors. This logical process led him to identify a bicyclic intermediate that would allow for the stereocontrolled installation of the requisite functional groups and side chains. caltech.edusynarchive.com

The initial synthesis, disclosed in 1969, was a multi-step process that began with a Diels-Alder reaction to construct the bicycloheptane (B81988) skeleton. caltech.edusynarchive.com A series of carefully orchestrated reactions, including a Baeyer-Villiger oxidation, followed to transform this initial adduct into the pivotal intermediate now known as the Corey Lactone. caltech.edu This intermediate elegantly solved the problem of controlling the stereochemistry of multiple chiral centers on the cyclopentane (B165970) ring. researchgate.netnih.gov Corey's synthesis was not just a method to obtain prostaglandins; it was a paradigm shift in organic synthesis that demonstrated how complex natural products could be assembled through logical and efficient routes. rsc.org This work earned E.J. Corey the Nobel Prize in Chemistry in 1990.

Significance as a Chiral Synthon in Natural Product Total Synthesis

The utility of the this compound extends far beyond its original application in prostaglandin synthesis. It is a quintessential example of a chiral synthon—a stereochemically defined building block that chemists can use to construct a variety of complex, enantiomerically pure molecules. rsc.org Its rigid framework and strategically placed functional groups allow for predictable and selective chemical transformations.

The diol functionality, in particular, offers a versatile handle for synthetic manipulation. The primary and secondary alcohols can be selectively protected or activated, enabling the sequential and controlled introduction of different molecular fragments. This feature has been exploited in the synthesis of numerous prostaglandin analogs, where modifications to the side chains are desired to fine-tune biological activity. medsciencebiopharma.com For instance, the blockbuster anti-glaucoma drug Latanoprost, a prostaglandin F2α analogue, is efficiently synthesized from the this compound. thieme-connect.comresearchgate.net

Beyond prostaglandins, the lactone has served as a precursor for other natural products possessing a cyclopentane core. Its inherent chirality is transferred to the final target molecule, circumventing the need for challenging asymmetric reactions or resolutions at later stages of a synthetic sequence. The development of chemoenzymatic strategies has further broadened its applicability, showcasing its potential in constructing complex molecules through a combination of traditional chemistry and biocatalysis. nih.govresearchgate.net

Evolution of Synthetic Strategies for this compound

Since its initial discovery, the synthesis of the this compound has been the subject of intense research, leading to progressively more efficient and elegant strategies. The evolution of these methods reflects the broader advancements in the field of asymmetric synthesis.

Corey's original 1969 route was racemic, meaning it produced an equal mixture of the desired enantiomer and its mirror image, which had to be separated. caltech.edu A significant advance came with his development of an asymmetric version using a chiral auxiliary in the initial Diels-Alder reaction, and later, a chiral Lewis acid catalyst, allowing for the direct synthesis of the enantiomerically enriched compound. rsc.orgnih.gov

In the decades that followed, numerous other approaches were developed by various research groups, each seeking to improve upon the efficiency, scalability, and stereoselectivity of the synthesis. rsc.org Notable strategies include:

Racemate Resolution: Early methods often relied on the chemical resolution of a racemic intermediate, a process that is inherently inefficient as it discards half of the material. google.com

Chemoenzymatic Methods: The use of enzymes, such as lipases or alcohol dehydrogenases, has provided powerful tools for creating the chiral centers of the lactone with high enantioselectivity. nih.govrsc.org For example, a key development involved an enantioselective Baeyer-Villiger oxidation catalyzed by a chiral spiro-phosphate organic small molecule. google.com

Organocatalysis: A major breakthrough came with the application of small organic molecules as catalysts. Organocatalytic domino reactions, such as the Michael/Michael cascade, have enabled the construction of the cyclopentanone (B42830) core with its three contiguous stereocenters in a single, highly efficient step. thieme-connect.comnih.gov This approach has dramatically shortened the synthetic sequence.

Interactive Table: Comparison of Synthetic Strategies for this compound

| Strategy | Key Reaction Type | Typical No. of Steps | Enantioselectivity Control | Key Advantages | Key Disadvantages |

| Corey's Original Route (1969) | Diels-Alder, Baeyer-Villiger | ~9 steps | Racemic (initially) | Foundational, demonstrated feasibility | Lengthy, not stereoselective |

| Asymmetric Diels-Alder | Chiral Lewis Acid Catalysis | Multiple | Good to Excellent | Direct access to chiral product | Requires stoichiometric chiral controller or catalyst |

| Racemate Resolution | Resolution with Chiral Agent | Multiple | High (post-resolution) | Access to pure enantiomer | Max 50% theoretical yield, wasteful |

| Chemoenzymatic Synthesis | Enzymatic Oxidation/Resolution | Fewer | Excellent | High enantioselectivity, mild conditions | Substrate specificity, reaction conditions |

| Organocatalytic Domino Reaction | Michael/Michael Cascade | Very Few (can be one-pot) | Excellent | Highly efficient, step-economical, atom-economical | Catalyst development can be complex |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H24O4 |

|---|---|

Molecular Weight |

268.35 g/mol |

IUPAC Name |

5-hydroxy-4-[(E)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one |

InChI |

InChI=1S/C15H24O4/c1-2-3-4-5-10(16)6-7-11-12-8-15(18)19-14(12)9-13(11)17/h6-7,10-14,16-17H,2-5,8-9H2,1H3/b7-6+ |

InChI Key |

UMDQPEMZJHAFNL-VOTSOKGWSA-N |

SMILES |

CCCCCC(C=CC1C(CC2C1CC(=O)O2)O)O |

Isomeric SMILES |

CCCCCC(/C=C/C1C(CC2C1CC(=O)O2)O)O |

Canonical SMILES |

CCCCCC(C=CC1C(CC2C1CC(=O)O2)O)O |

Origin of Product |

United States |

Stereochemical Considerations and Enantiocontrol in Corey Pg Lactone Diol Synthesis

The Imperative of Chirality in Prostaglandin (B15479496) Chemistry

Prostaglandins (B1171923) exert their biological effects by binding to specific receptors, a process that is highly sensitive to the three-dimensional structure of the molecule. Even minor variations in the stereochemistry of the cyclopentane (B165970) core or the two side chains can dramatically alter or abolish biological activity. Therefore, the absolute and relative stereochemistry of all chiral centers in the Corey PG-Lactone Diol must be rigorously controlled to ensure the synthesis of the desired, biologically active prostaglandin enantiomer. The bicyclo[3.3.0]octane framework of the lactone diol contains several contiguous stereocenters that dictate the orientation of the functional groups, which will ultimately become the characteristic side chains of the prostaglandin.

Forging the Chiral Core: Enantioselective Construction of the Bicyclo[3.3.0]octane System

The construction of the enantiomerically pure bicyclo[3.3.0]octane core of the this compound is a cornerstone of prostaglandin synthesis. Chemists have devised a variety of sophisticated strategies to achieve this, broadly categorized into asymmetric catalysis, diastereoselective approaches, and enzymatic resolutions.

Asymmetric Catalysis: Inducing Chirality with Precision

Asymmetric catalysis has emerged as a powerful tool for establishing the stereocenters of the bicyclo[3.3.0]octane core with high enantioselectivity. This approach utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product.

One notable strategy involves the use of chiral Lewis acid catalysts in Diels-Alder reactions. For instance, the asymmetric Diels-Alder reaction of a cyclopentadiene (B3395910) with a suitable dienophile, catalyzed by a chiral oxazaborolidine complex, can produce the bicyclic core with excellent enantiomeric excess (ee). acs.org Another powerful method is the organocatalytic domino Michael/Michael reaction, which can construct the substituted cyclopentanone (B42830) core in a highly enantioselective manner. acs.org

Recent advancements have also highlighted the use of transition metal catalysis. For example, a rhodium-catalyzed dynamic kinetic asymmetric Suzuki–Miyaura coupling has been employed to create cyclopentyl intermediates with three contiguous stereocenters in 99% ee and as a single diastereoisomer. acs.org This catalyst-controlled approach offers a high degree of control over the absolute stereochemistry of the cyclopentane core. acs.org

| Catalyst/Method | Starting Materials | Product | Enantiomeric Excess (ee) | Reference |

| Chiral Oxazaborolidine-Aluminum Chloride Complex | Cyclopentadiene, 2-bromoacrolein | Bicyclic Ketone | >99% (exo) | youtube.com |

| Diphenylprolinol Silyl (B83357) Ether (Organocatalyst) | 3-(Dimethylphenylsilyl)propenal, Ethyl 4-oxo-2-pentenoate | Substituted Cyclopentanone | >99% | nih.gov |

| Rhodium/(S)-Josiphos (Transition Metal Catalyst) | Racemic bicyclic allyl chloride, Alkenyl boronic esters | Cyclopentyl Intermediate | 99% | acs.org |

| Proline (Organocatalyst) | Succinaldehyde | Bicyclic enal | 98% | scbt.com |

Diastereoselective Strategies: Leveraging Existing Chirality

Diastereoselective approaches introduce chirality by reacting a prochiral substrate with a chiral auxiliary or by exploiting the stereochemical influence of an existing chiral center within the molecule.

A classic example is the use of a chiral auxiliary attached to the dienophile in a Diels-Alder reaction. After the cycloaddition, the auxiliary is cleaved to reveal the enantiomerically enriched bicyclic ketone. Another strategy involves the diastereoselective reduction of a ketone precursor to the this compound. The use of bulky reducing agents can favor the approach of the hydride from one face of the molecule, leading to the desired stereoisomer. For instance, the reduction of a key ketone intermediate with a bulky hydride like lithium tri-sec-butylborohydride (L-Selectride) often proceeds with high diastereoselectivity.

Hydroboration of a prochiral diene with a chiral borane (B79455) reagent, such as (+)-di-3-pinanylborane, has also been successfully employed to generate a key hydroxy ester intermediate with high optical purity (at least 96%). libretexts.org

| Reaction Type | Substrate | Reagent/Auxiliary | Diastereomeric Ratio (dr) | Reference |

| Diastereoselective Reduction | Bicyclic Ketone | L-Selectride | >95:5 | |

| Hydroboration | 5-Substituted 1,3-cyclopentadiene | (+)-Di-3-pinanylborane | >96% optical purity | libretexts.org |

| Acetalization of Lactol | Lactol intermediate | Benzyl alcohol | 5:1 (exo:endo) | kirj.ee |

Enzymatic Resolution: Nature's Catalysts for Enantiomeric Purity

Enzymatic resolution offers a highly selective method for separating enantiomers. This technique utilizes enzymes, such as lipases, that preferentially catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted and thus resolved.

For instance, racemic intermediates in the synthesis of the this compound can be subjected to enzymatic acylation or hydrolysis. Lipases from Pseudomonas species have been used to resolve racemic alcohols, leading to the desired enantiomer with high optical purity. mdpi.com A chemoenzymatic approach has been developed where an enzymatic desymmetrization of a prochiral cyclopentene (B43876) derivative using a ketoreductase can produce a chiral lactone with high enantioselectivity (95-97% ee). nih.gov This method showcases the power of combining chemical and biological transformations to achieve high stereochemical control.

| Enzyme | Substrate | Reaction Type | Enantiomeric Excess (ee) of Product | Reference |

| Lipase AK from Pseudomonas sp. | Racemic Corey Lactone Diol derivative | Acetylation | >99% | mdpi.com |

| Lipase PS from Pseudomonas sp. | Racemic Corey Lactone Diol derivative | Acetylation | >99% | mdpi.com |

| Ketoreductase | Prochiral cyclopentene derivative | Desymmetrization | 95-97% | nih.gov |

| Rhodotorula rubra (microbe) | Racemic polyfunctionalized cyclopentane | Microbial Reduction | >99% | nih.gov |

Mastering Remote Stereocenters in the this compound Framework

Beyond the stereocenters of the bicyclic core, the this compound possesses a hydroxyl group on the future lower side chain, the stereochemistry of which is also crucial. The control of this remote stereocenter is often achieved through substrate-directed reactions. The existing stereochemistry of the bicyclo[3.3.0]octane framework can guide the approach of reagents to the precursor functional group, leading to the desired stereochemical outcome.

For example, the reduction of a ketone on the side chain precursor is often directed by the stereocenters in the cyclopentane ring, leading to the formation of the desired alcohol stereoisomer. The inherent conformational rigidity of the bicyclic system plays a key role in transmitting the stereochemical information from the core to the reacting center on the nascent side chain. This principle of substrate control is a recurring theme in the stereocontrolled synthesis of prostaglandins from the this compound.

Synthetic Methodologies for Corey Pg Lactone Diol and Its Precursors

Classical and Seminal Approaches

The initial syntheses of Corey PG-Lactone Diol were landmark achievements in organic synthesis, establishing the foundation for the production of prostaglandins (B1171923). These early methods, while groundbreaking, often involved lengthy sequences and the separation of racemic mixtures.

Corey's Original Multi-Step Synthesis Pathways

The quintessential synthesis of the chiral Corey lactone diol, a key intermediate for prostaglandins, was pioneered by E.J. Corey and his group. google.com These routes are celebrated for their ingenuity and have become textbook examples of strategic synthesis. One of the classical pathways commences with cyclopentadiene (B3395910). google.com A Diels-Alder reaction between cyclopentadiene and a ketene (B1206846) equivalent, such as 2-chloroacrylonitrile, followed by subsequent transformations, establishes the bicyclic core.

Another well-established route starts from norbornadiene. researchgate.net The synthesis involves a series of carefully orchestrated steps including oxidation, rearrangement, and functional group manipulations to construct the requisite stereocenters on the cyclopentane (B165970) framework. researchgate.netresearchgate.net A critical step in the early syntheses was the resolution of a racemic intermediate to obtain the desired enantiomer. google.com For instance, one approach involved resolving a precursor acid via the formation of diastereomeric salts with a chiral resolving agent like (+)-ephedrine. google.com Although revolutionary, these original pathways were often complex, requiring numerous steps and sometimes harsh reaction conditions, which spurred the development of more efficient methods. google.com

Racemate Resolution Methodologies

A significant challenge in the early syntheses was the separation of enantiomers, as many initial routes produced a racemic mixture of the Corey lactone or its precursors. libretexts.org Resolution, the process of separating a racemate into its individual enantiomers, was therefore a critical step. libretexts.org

The most common classical method for resolving racemic mixtures of chiral acids or amines is through the formation of diastereomeric salts. libretexts.orglibretexts.org This technique relies on the reaction of a racemic mixture with a single, pure enantiomer of a chiral resolving agent. libretexts.org The resulting products are diastereomers, which, unlike enantiomers, have different physical properties such as solubility and melting point. libretexts.orglibretexts.org This difference allows for their separation by methods like fractional crystallization. wikipedia.org

In the context of Corey lactone synthesis, a racemic carboxylic acid precursor is reacted with an enantiomerically pure chiral base (e.g., an alkaloid like quinidine (B1679956) or a synthetic amine). libretexts.orgnih.gov This reaction forms a mixture of two diastereomeric salts. libretexts.org Due to their differential solubility in a given solvent, one diastereomer crystallizes out of the solution while the other remains dissolved. libretexts.orgwikipedia.org After physical separation, the desired enantiomer of the carboxylic acid can be recovered by treating the separated salt with a strong acid. libretexts.orglibretexts.org A similar strategy involves the resolution of a racemic alcohol precursor by first converting it to a hemiester, which is then resolved using a chiral amine. cas.cz

Table 1: Research Findings on Chemical Resolution via Diastereomeric Salts

| Principle | Resolving Agents | Separation Method | Recovery | Reference |

|---|---|---|---|---|

| Conversion of a racemic mixture of a precursor acid/amine into diastereomeric salts using a single enantiomer of a chiral resolving agent. | Chiral amines (e.g., (+)-ephedrine, quinidine) for resolving acidic precursors. Chiral acids for resolving basic precursors. | Fractional crystallization, exploiting the different solubilities of the diastereomeric salts. | The resolved enantiomer is liberated from the salt by treatment with acid or base. | google.comlibretexts.orgwikipedia.org |

An alternative and often more selective method for racemate resolution is biocatalysis, which employs enzymes or whole microorganisms. google.com Lipases, in particular, have been extensively used for the kinetic resolution of the Corey lactone and its precursors. cas.cznih.gov Kinetic resolution works by taking advantage of the fact that an enzyme will react at a different rate with each enantiomer of a racemic substrate.

In a typical biocatalytic resolution of the racemic Corey alcohol, a lipase, such as one from Candida cylindracea or Pseudomonas fluorescens, is used to catalyze an enantioselective acylation or esterification reaction in an organic solvent. cas.czgoogle.com The enzyme selectively acylates one enantiomer (e.g., the (+)-enantiomer) much faster than the other, leaving the unreacted enantiomer (e.g., the (-)-enantiomer) in high optical purity. cas.cz The resulting mixture, now containing an esterified enantiomer and an unreacted alcohol enantiomer, can be easily separated using standard chromatographic techniques. cas.cz The ester can then be hydrolyzed back to the alcohol, providing access to both enantiomerically pure forms of the Corey lactone diol. cas.cz These reactions are often performed under mild conditions (e.g., 10-40°C) and can achieve high levels of enantioselectivity. cas.czgoogle.com

Table 2: Research Findings on Biocatalytic Resolution

| Biocatalyst | Reaction Type | Substrate | Outcome | Reference |

|---|---|---|---|---|

| Lipase from Candida cylindracea | Enantioselective esterification | Racemic Corey alcohol | Separation of (-)-enantiomer from the esterified (+)-enantiomer. | cas.cz |

| Lipases (e.g., from Pseudomonas sp.), Microorganisms | Optically selective acylation of the primary hydroxy group | Racemic Corey lactone diols | Isolation of the remaining diol and the formed ester, separating the enantiomers. | google.com |

Modern Asymmetric Synthesis Strategies

To overcome the limitations of classical multi-step syntheses and resolutions, modern research has focused on developing asymmetric catalytic methods that can generate the desired enantiomer of the Corey lactone directly and efficiently.

Organocatalytic Domino Reactions

A significant breakthrough in the synthesis of Corey lactone has been the application of organocatalytic domino reactions. rsc.org These reactions, also known as cascade or tandem reactions, allow for the formation of multiple chemical bonds in a single synthetic operation without isolating intermediates, leading to a significant increase in efficiency and reduction in waste. rsc.org This approach aligns with the principles of pot and time economy in synthesis. rsc.orgrsc.org

One of the most effective strategies involves an asymmetric domino Michael/Michael reaction catalyzed by a chiral organocatalyst, such as a diphenylprolinol silyl (B83357) ether. rsc.orgresearchgate.net This reaction constructs the core cyclopentanone (B42830) ring structure with three contiguous stereocenters in a single step and with excellent enantioselectivity. rsc.org Starting from commercially available materials, this method can produce the Corey lactone in a one-pot sequence. rsc.org The sequence typically involves the initial organocatalyzed domino reaction, followed by in-situ reduction of the resulting aldehyde and ketone functionalities, and subsequent acid-catalyzed lactonization to furnish the final Corey lactone. rsc.org This modern approach represents one of the shortest and fastest syntheses of enantiomerically pure Corey lactone, achieving high yields in a matter of hours. rsc.orgresearchgate.net

Table 3: Research Findings on Organocatalytic Domino Reactions

| Catalyst Type | Key Reaction | Advantages | Outcome | Reference |

|---|---|---|---|---|

| Chiral diphenylprolinol silyl ether | Domino Michael/Michael reaction (formal [3+2] cycloaddition) | One-pot synthesis, time-economical, high enantioselectivity, circumvents multiple purification steps. | Forms the trisubstituted cyclopentanone core with three contiguous stereocenters controlled, leading to a rapid synthesis of nearly enantiomerically pure Corey lactone. | rsc.orgrsc.orgresearchgate.net |

Compound Index

Michael/Michael Cascade for Cyclopentanone Core Formation

A highly efficient strategy for constructing the central cyclopentanone ring of the Corey lactone involves a domino Michael/Michael reaction. organic-chemistry.org This cascade process, also described as a formal [3+2] cycloaddition, allows for the rapid assembly of the trisubstituted cyclopentanone core from acyclic precursors. organic-chemistry.orgsemanticscholar.org In a notable example, the reaction between an α,β-unsaturated aldehyde and ethyl 4-oxo-2-pentenoate is mediated by an organocatalyst to produce the desired cyclopentanone derivative as a single isomer with excellent control over its three contiguous stereogenic centers. organic-chemistry.org This method stands out for its pot- and time-economy, enabling the synthesis of the Corey lactone in a single reaction vessel in a significantly reduced timeframe. organic-chemistry.org

Role of Specific Organocatalysts (e.g., Diphenylprolinol Silyl Ethers)

The success of the Michael/Michael cascade is heavily reliant on the choice of organocatalyst, with diphenylprolinol silyl ethers emerging as particularly effective. organic-chemistry.orgsemanticscholar.org These catalysts, which are readily prepared from commercially available diphenylprolinol, have demonstrated high efficiency in promoting asymmetric Michael reactions. capes.gov.br

The catalytic activity is dramatically enhanced when the hydroxyl group of diphenylprolinol is converted to a siloxy group. capes.gov.br This structural modification is believed to prevent the formation of an inactive aminal species and increases the catalyst's solubility in organic solvents. capes.gov.br The higher reactivity allows for lower catalyst loadings and significantly shorter reaction times without compromising the high levels of enantioselectivity. capes.gov.br The catalyst operates by forming a nucleophilic enamine intermediate with the aldehyde, which then reacts with the nitroalkene or other Michael acceptor via a well-defined acyclic transition state to achieve high diastereo- and enantioselectivity. semanticscholar.orgcapes.gov.br The versatility of diphenylprolinol silyl ethers has been showcased in the total synthesis of numerous biologically active compounds, including prostaglandins. wikipedia.org

Table 1: Effect of Catalyst Structure on Michael Reaction

| Catalyst | Reaction Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| Diphenylprolinol (1) | 24 | 29 | 95 |

| Diphenylprolinol Silyl Ether (2a) | 1 | 82 | 99 |

Data derived from a model reaction between nitrostyrene (B7858105) and propanal. Source: capes.gov.br

Enantioselective Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation is a fundamental reaction for converting ketones into esters or, in the case of cyclic ketones, into lactones. rsc.orgresearchgate.net This transformation is a critical step in many synthetic pathways, including the elaboration of the bicyclic core of prostaglandins. researchgate.net The asymmetric variant of this reaction allows for the production of chiral lactones from prochiral or racemic ketones, which are invaluable intermediates in organic synthesis. researchgate.net The reaction typically employs peroxyacids or hydrogen peroxide as the oxidant. mdpi.comresearchgate.net The mechanism involves the formation of a "Criegee intermediate," and the regioselectivity is determined by the migratory aptitude of the substituents on the ketone. rsc.org

Chiral Spiro-Phosphate Catalyzed Oxidation

While early asymmetric Baeyer-Villiger oxidations relied on chiral substrates, significant progress has been made in developing catalytic versions using chiral metal complexes or organocatalysts. rsc.org Chiral phosphoric acids, a class of Brønsted acid catalysts, have been successfully employed in the kinetic resolution of bicyclic cyclobutanones via Baeyer-Villiger oxidation. These catalysts create a chiral environment that can differentiate between the two enantiomers of a racemic ketone, leading to an enantioenriched lactone product and unreacted ketone. Although specific applications of chiral spiro-phosphate catalysts in this compound synthesis are not detailed in the reviewed literature, the principle of using such chiral catalysts to control stereochemistry in Baeyer-Villiger oxidations is a well-established and powerful strategy in asymmetric synthesis.

Substrate Scope and Stereoselectivity in Bicyclic Ketone Transformations

The Baeyer-Villiger oxidation of bridged bicyclic ketones presents a challenge in controlling regioselectivity, which is governed by both kinetic and stereoelectronic factors. The migratory aptitude of the different ring bonds and steric effects in the formation of the tetrahedral Criegee intermediate are major determinants of the reaction's outcome. In bicyclic systems with non-equivalent carbonyl groups, such as bicyclo[3.3.1]nonane-2,9-dione, the oxidation can be highly regioselective. Studies have shown that distortion from ideal sp² hybridization at one carbonyl carbon can make it more susceptible to nucleophilic attack by the peracid, directing the site of oxygen insertion.

In asymmetric catalysis, the desymmetrization of meso cyclic ketones is a powerful approach. Chiral catalysts can selectively oxidize one of the two enantiotopic carbonyl-adjacent groups, leading to optically active lactones with high enantiomeric excess. Similarly, the kinetic resolution of racemic bicyclic ketones via asymmetric Baeyer-Villiger oxidation can provide both the chiral lactone and the unreacted ketone with high enantiopurity, making it a valuable transformation for accessing stereochemically rich building blocks.

Asymmetric Diels-Alder Cycloaddition Reactions

One of the pioneering and most effective strategies for establishing the stereochemistry of the Corey lactone is the asymmetric Diels-Alder reaction. organic-chemistry.org This cycloaddition reaction constructs the six-membered ring precursor to the bicyclic lactone core in a single, stereocontrolled step. rsc.org The power of this method lies in its ability to set multiple stereocenters simultaneously with a high degree of precision. rsc.org

Chiral Lewis Acid Catalysis

To achieve high enantioselectivity in the Diels-Alder reaction, chiral Lewis acids are employed as catalysts. rsc.org E.J. Corey's work in this area was foundational, utilizing chiral oxazaborolidine catalysts (CBS catalysts) derived from diphenylprolinol. capes.gov.brrsc.org These Lewis acids coordinate to the dienophile, typically an α,β-unsaturated carbonyl compound, thereby activating it towards cycloaddition and creating a chiral environment that directs the facial approach of the diene. rsc.org This coordination enforces a rigid transition state assembly, which effectively blocks one face of the dienophile, leading to the formation of the desired enantiomer of the cycloadduct with high selectivity. rsc.org The design of these catalysts, sometimes involving attractive intramolecular interactions like specific hydrogen bonds, has been crucial for achieving the high levels of enantioselectivity observed.

Table 2: Chiral Lewis Acid Catalyzed Diels-Alder Reaction

| Diene | Dienophile | Chiral Lewis Acid | Yield (%) | Diastereomeric Excess (de, %) |

|---|---|---|---|---|

| Cyclopentadiene | N-Acyloxazolidinone | Dialkylaluminum Chloride | 89 | 97 |

Data represents a typical intermediate step in prostaglandin (B15479496) synthesis. Source:

Chemoenzymatic Synthesis Approaches

Chemoenzymatic strategies leverage the high selectivity and efficiency of enzymes for key transformations within a classical organic synthesis framework. These methods offer mild reaction conditions and remarkable stereocontrol, making them attractive for the synthesis of complex molecules like the this compound.

Ketoreductase-Mediated Diastereoselective Reductions

Ketoreductases (KREDs) are enzymes that catalyze the reduction of ketones to alcohols with a high degree of stereoselectivity. In the context of prostaglandin synthesis, KREDs play a crucial role in establishing the correct stereochemistry of the hydroxyl groups on the cyclopentane ring. nih.govnih.gov

For instance, the enzyme prostaglandin E2 9-ketoreductase facilitates the conversion of PGE2 to PGF2α by reducing the C9 ketone. nih.govnih.gov While not a direct synthesis of the this compound itself, this transformation highlights the utility of ketoreductases in manipulating the oxygenation pattern of prostaglandin precursors with high fidelity. The stereochemical outcome of these reductions is dictated by the specific enzyme used and the facial bias it imparts on the hydride delivery to the ketone. This enzymatic reduction can produce either the 9α-hydroxyl group, leading to PGFα compounds, or the less common 9β-hydroxyl group. nih.gov The application of such enzymes to suitable bicyclic ketone precursors offers a powerful method for the asymmetric synthesis of the Corey lactone diol core.

Baeyer-Villiger Monooxygenase-Catalyzed Oxidations

Baeyer-Villiger monooxygenases (BVMOs) are a class of enzymes that catalyze the insertion of an oxygen atom adjacent to a carbonyl group, converting ketones into esters or lactones. nih.govnih.govrsc.org This enzymatic transformation is particularly valuable in the synthesis of this compound as it can establish the lactone moiety with high regio- and enantioselectivity.

A notable application involves the asymmetric Baeyer-Villiger oxidation of a bicyclic ketone precursor. rsc.org For example, a chiral spiro-phosphoric acid-catalyzed Baeyer-Villiger oxidation of a bicyclic ketone has been developed to produce a key lactone intermediate. rsc.org Furthermore, BVMOs have been directly employed in the stereoselective oxidation of bicyclic ketones to access chiral lactones that are precursors to the this compound. rsc.org This biocatalytic approach circumvents the need for often harsh and less selective chemical oxidants. nih.gov The ability of BVMOs to operate under mild conditions and with high selectivity makes them powerful tools for the efficient construction of the Corey lactone framework. nih.govnih.gov

| Enzyme Class | Transformation | Substrate Type | Product Feature |

| Ketoreductases (KREDs) | Diastereoselective ketone reduction | Prostaglandin ketones (e.g., PGE2) | Stereospecific formation of hydroxyl groups (e.g., PGF2α). nih.govnih.gov |

| Baeyer-Villiger Monooxygenases (BVMOs) | Asymmetric Baeyer-Villiger oxidation | Bicyclic ketones | Enantioselective formation of the lactone ring. nih.govrsc.org |

Intramolecular C-H Insertion Reactions

Intramolecular C-H insertion reactions represent a modern and efficient strategy for the construction of cyclic systems, including the core structure of the this compound. This approach involves the generation of a highly reactive carbene species from a suitable precursor, such as a diazoacetate, which then inserts into a C-H bond within the same molecule to form a new C-C bond and close a ring.

While the direct application to the this compound is a subject of ongoing research, the principle has been demonstrated for the synthesis of related γ-lactones. nih.gov Typically, these reactions are catalyzed by transition metals like rhodium. nih.gov However, recent advances have explored the use of engineered enzymes, specifically hemeproteins, to catalyze these abiological transformations with controlled regio- and enantioselectivity. nih.gov

A key advantage of this methodology is its atom and step economy, as it rapidly builds molecular complexity. nih.govrsc.org For the synthesis of the Corey lactone core, this would involve designing a precursor containing a diazo group and a cyclopentane ring with appropriate C-H bonds positioned for the desired cyclization. The challenge lies in controlling the regioselectivity of the C-H insertion to favor the formation of the desired bicyclo[3.3.0]octane ring system. Doyle has reported the use of chiral dirhodium-mediated C-H insertion of a diazoacetate in the synthesis of a key intermediate for the Corey lactone. rsc.org This highlights the potential of intramolecular C-H insertion as a powerful tool for the efficient and stereocontrolled synthesis of the this compound and its analogs.

Key Transformations and Reaction Mechanisms in the Synthetic Pathways

Cyclization and Ring Formation Reactions

The construction of the bicyclic core of Corey PG-Lactone Diol involves the sequential formation of a cyclopentane (B165970) ring and a lactone ring. These cyclization reactions are the cornerstone of the synthesis, establishing the fundamental framework of the molecule.

The Prins reaction is a key acid-catalyzed carbon-carbon bond-forming reaction that can be employed to construct the cyclopentane ring of the Corey lactone. nih.govorganic-chemistry.org This reaction typically involves the addition of an aldehyde, often formaldehyde (B43269) (used in the form of paraformaldehyde), to an alkene. nih.govnih.gov

The mechanism of the Prins reaction begins with the protonation of the aldehyde by an acid catalyst, which activates it towards nucleophilic attack by the alkene. The resulting carbocation intermediate then undergoes cyclization to form the five-membered ring. The reaction conditions, such as temperature and the ratio of reactants, can influence the outcome, leading to different products. organic-chemistry.org For instance, one of the early and efficient syntheses of the Corey lactone started from the Prins reaction of norbornadiene with paraformaldehyde in formic acid. nih.gov

Table 1: Key Features of the Prins Reaction in Corey Lactone Synthesis

| Feature | Description |

| Reactants | Alkene (e.g., norbornadiene), Aldehyde (e.g., paraformaldehyde) |

| Catalyst | Acid (e.g., Formic acid, H₂SO₄) nih.gov |

| Key Intermediate | Carbocation |

| Product | Cyclopentane derivative |

| Significance | Forms the core five-membered ring of the prostaglandin (B15479496) skeleton. |

The formation of the γ-lactone ring is another critical cyclization step in the synthesis of this compound. This is often achieved through an intramolecular Sₙ2 (bimolecular nucleophilic substitution) reaction. diva-portal.org In this process, a nucleophilic group within the same molecule attacks an electrophilic carbon center, displacing a leaving group and forming a cyclic ester (lactone).

A common strategy involves a precursor molecule containing both a carboxylic acid (or carboxylate) and a suitable leaving group, such as a halide or a sulfonate ester, positioned appropriately for a 5-exo-tet cyclization. The carboxylate anion acts as the internal nucleophile, attacking the carbon bearing the leaving group to forge the lactone ring. youtube.com This transformation is highly efficient and stereospecific, proceeding with inversion of configuration at the electrophilic carbon, which is crucial for establishing the correct stereochemistry of the final product. One synthetic route transforms a δ-lactone into a γ-lactone via an intramolecular Sₙ2 substitution of a chlorine atom by a carboxylate anion. diva-portal.org

Functional Group Interconversions and Chemoselective Manipulations

With the core bicyclic structure in place, a series of functional group interconversions are necessary to install the correct functionalities and elaborate the side chains of the target molecule. These reactions must be highly chemoselective to avoid unwanted side reactions with the multiple functional groups present in the molecule.

The selective oxidation of a primary alcohol to an aldehyde is a pivotal step in many syntheses of prostaglandins (B1171923), leading to the formation of the "Corey Aldehyde." nih.govrsc.org This aldehyde serves as a key intermediate for the introduction of the lower side chain of the prostaglandin molecule. youtube.com

Several reagents have been developed for this transformation, with the Corey-Kim oxidation being a notable example. youtube.com This method utilizes N-chlorosuccinimide (NCS) and dimethyl sulfide (B99878) (DMS) to generate a reactive sulfonium (B1226848) species that, upon reaction with the primary alcohol and subsequent elimination with a base like triethylamine, yields the desired aldehyde. youtube.comacs.org Other methods, such as using chromium trioxide-pyridine complex, are also employed. youtube.com The choice of oxidant is critical to prevent over-oxidation to the carboxylic acid.

Table 2: Common Reagents for Corey Aldehyde Formation

| Reagent System | Key Components | Advantages |

| Corey-Kim Oxidation | N-Chlorosuccinimide (NCS), Dimethyl Sulfide (DMS), Triethylamine (Et₃N) | Mild conditions, high selectivity for primary alcohols. youtube.com |

| Collins Reagent | Chromium(VI) oxide, Pyridine (B92270) | Effective for oxidizing primary alcohols to aldehydes. |

| Pyridinium Chlorochromate (PCC) | Pyridinium cation, Chlorochromate anion | Milder and more selective than many other chromium-based oxidants. |

The control of stereochemistry at the newly formed chiral centers is paramount in prostaglandin synthesis. Stereoselective reductions of ketone and aldehyde functionalities are frequently employed to set the desired stereochemistry of the hydroxyl groups on the cyclopentane ring and the side chain. diva-portal.orgwikipedia.org

For instance, the reduction of a ketone to a secondary alcohol often requires a bulky reducing agent to achieve high diastereoselectivity. nih.gov Reagents like lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)₃) are effective in delivering a hydride ion from the less sterically hindered face of the ketone, leading to the desired stereoisomer. diva-portal.org Catalytic asymmetric reductions, such as the Corey-Bakshi-Shibata (CBS) reduction using an oxazaborolidine catalyst, provide another powerful tool for the enantioselective reduction of prochiral ketones. wikipedia.org

The introduction of the ω-side chain of the prostaglandin is typically accomplished through an olefination reaction, with the Horner-Wadsworth-Emmons (HWE) reaction being a widely used method. wikipedia.orgorganic-chemistry.orgresearchgate.net This reaction involves the condensation of a stabilized phosphonate (B1237965) ylide with an aldehyde (the Corey Aldehyde) to form an alkene. youtube.com

The HWE reaction offers several advantages, including generally high yields and, most importantly, a strong preference for the formation of the (E)-alkene, which is the desired stereochemistry for most natural prostaglandins. wikipedia.orgorganic-chemistry.org The reaction proceeds by deprotonation of the phosphonate ester to form a carbanion, which then adds to the aldehyde. The resulting intermediate collapses to form the alkene and a water-soluble phosphate (B84403) byproduct, which simplifies purification. organic-chemistry.org

Table 3: Comparison of Wittig and Horner-Wadsworth-Emmons Reactions

| Feature | Wittig Reaction | Horner-Wadsworth-Emmons Reaction |

| Phosphorus Reagent | Phosphonium ylide | Phosphonate carbanion |

| Reactivity of Ylide | More basic, less nucleophilic | Less basic, more nucleophilic wikipedia.org |

| Stereoselectivity | Can give mixtures of (E) and (Z) alkenes | Predominantly gives the (E)-alkene wikipedia.orgorganic-chemistry.org |

| Byproduct | Triphenylphosphine (B44618) oxide (often difficult to remove) | Water-soluble phosphate ester (easily removed) organic-chemistry.org |

The synthetic utility of this compound, chemically known as (1S,5R,6R,7R)-6-(hydroxymethyl)-7-hydroxy-2-oxabicyclo[3.3.0]octan-3-one, is largely dependent on the ability to selectively manipulate its two distinct hydroxyl groups. google.com These groups, a primary and a secondary alcohol, require careful protection and deprotection sequences to achieve the desired regiochemistry in subsequent reactions.

Differential Protection of Diol Functionalities

The differential protection of the primary and secondary hydroxyl groups of this compound is a critical step in the synthetic route towards various prostaglandins. nih.govresearchgate.net This selectivity is typically achieved by exploiting the steric hindrance differences between the two groups. The primary hydroxyl group is less sterically hindered and therefore more accessible to bulky protecting group reagents than the more hindered secondary hydroxyl group.

This strategy allows for the selective protection of the primary alcohol, leaving the secondary alcohol available for further chemical transformation. Common bulky protecting groups employed for this purpose include tert-butyldimethylsilyl (TBDMS) and trityl (triphenylmethyl). researchgate.net For instance, reacting the diol with 1.1 equivalents of tert-butyldimethylsilyl chloride in the presence of imidazole (B134444) results in the selective silylation of the primary hydroxyl group, yielding the corresponding TBDMS-protected intermediate in high yield. researchgate.net Similarly, using trityl chloride in pyridine selectively protects the primary alcohol. researchgate.net

This differential protection is fundamental for orchestrating the sequence of bond formations required to elaborate the full prostaglandin structure.

Regioselective Acylation and Silylation Methods

Regioselective acylation and silylation are cornerstone techniques for the functionalization of this compound. researchgate.net The selective protection of the primary hydroxyl group, as discussed previously, is often the precursor to the regioselective acylation of the remaining secondary hydroxyl group.

Following the silylation of the primary alcohol with a group like TBDMS, the secondary alcohol can be acylated. For example, benzoyl chloride in the presence of 4-dimethylaminopyridine (B28879) (DMAP) and pyridine can be used to introduce a benzoate (B1203000) group at the secondary position. researchgate.net This sequence ensures that each hydroxyl group is uniquely functionalized, allowing for their selective deprotection and further reaction at later stages of the synthesis.

The following table summarizes these selective transformations on the γ-lactone-diol to yield key intermediates. researchgate.net

| Starting Material | Reagent(s) | Protecting Group (R¹) | Product | Yield (%) |

| γ-lactone-diol | TBDMS-Cl, imidazole, CH₂Cl₂ | TBDMS | 25a | 94.5 |

| γ-lactone-diol | Trityl chloride, Py-CH₂Cl₂ | Trityl | 25b | 93.0 |

| 25a (R¹=TBDMS) | C₆H₅COCl, DMAP, Py-toluene | TBDMS (at primary OH), Benzoyl (at secondary OH) | 26 | 92.0 |

| 26 | CuCl₂·2H₂O, acetone-water | Benzoyl | 3 | 92.4 |

Table generated from data in research on transformations of δ-lactone to γ-lactone intermediates. researchgate.net

The subsequent selective removal of the silyl (B83357) protecting group, for instance using copper(II) chloride dihydrate in an acetone-water mixture, regenerates the primary alcohol while leaving the benzoate group intact on the secondary alcohol. researchgate.net This provides a differentially protected diol that is primed for the introduction of the prostaglandin side chains. These methods of regioselective silylation and acylation are thus indispensable tools in the logic of prostaglandin synthesis. nih.gov

Advances in Synthetic Efficiency and Sustainability

One-Pot and Multi-Component Reaction Sequences

A significant leap in the synthesis of Corey PG-Lactone Diol has been the development of one-pot reaction sequences, where multiple chemical transformations are performed sequentially in a single reaction vessel. researchgate.netcolab.wsnih.gov This approach circumvents the need for tedious and often wasteful workup procedures and purification of intermediates, which are major bottlenecks in traditional multi-step syntheses. colab.wsnih.gov

A landmark achievement in this area is the one-pot enantioselective preparation of the Corey lactone from commercially available starting materials. researchgate.netresearchgate.net This sophisticated sequence involves a total of seven distinct reaction steps conducted in a single flask. The entire operation is initiated by a domino reaction sequence, which itself consists of two steps: an asymmetric Michael reaction followed by an intramolecular Michael reaction. researchgate.netcolab.ws This key domino process, mediated by a diphenylprolinol silyl (B83357) ether organocatalyst, efficiently constructs the core substituted cyclopentanone (B42830) framework in a formal [3+2] cycloaddition. researchgate.netresearchgate.net

Following the formation of the cyclopentanone core, five additional transformations are carried out in the same pot:

Reduction of an aldehyde.

Stereoselective reduction of a ketone.

Formation of the lactone ring.

Conversion of a silicon-phenyl bond to a silicon-fluorine bond.

Conversion of the resulting C–SiMe2F bond into the required C–OH group. colab.ws

This one-pot strategy showcases the power of using chemically orthogonal transformations, where reagents such as bases, organometallics, reductants, and oxidants can be used in succession within the same vessel through strategic quenching and without interfering with subsequent steps. researchgate.netresearchgate.net The ability to perform such a complex series of reactions in a single pot represents a paradigm shift in the synthesis of high-value targets like the Corey lactone. researchgate.net

Time-Economical Synthesis Protocols

A direct benefit of one-pot methodologies is the dramatic reduction in the total synthesis time, a concept known as "time economy". nih.gov Traditional multi-step syntheses are often plagued by time-consuming operations such as extraction, solvent evaporation, and chromatographic purification after each step. nih.gov By eliminating these intermediate workups, time-economical protocols significantly accelerate the production of the final product.

The one-pot synthesis of this compound is a prime example of a time-economical protocol. The entire seven-step sequence, starting from commercially available reagents, can be completed in just 152 minutes. colab.wsnih.gov This rapid synthesis stands in stark contrast to classical routes that require significantly longer periods to achieve the same molecular complexity. The development of such fast protocols is crucial, particularly when rapid, on-demand synthesis of important pharmaceutical intermediates is required. researchgate.net This work represents the shortest and fastest synthesis of a nearly enantiomerically pure Corey lactone reported to date. colab.ws

| Parameter | Value | Source |

| Total Synthesis Time | 152 minutes | colab.ws, nih.gov |

| Number of Steps in Pot | 7 | colab.ws |

| Overall Yield | 50% | colab.ws |

| Enantioselectivity | >99% ee | acs.org |

This interactive table summarizes the key metrics of the time-economical, one-pot synthesis of this compound.

Pot-Economical Synthetic Design

The concept of "pot economy" is a measure of the efficiency of a synthesis based on the number of reaction vessels used. researchgate.netnih.gov A synthesis with high pot economy minimizes transfers, intermediate isolations, and purifications, thereby reducing chemical waste, saving time, and lowering operational costs. colab.wsscispace.com It is considered a greener and more environmentally acceptable approach to chemical synthesis. colab.ws

Continuous Flow Chemistry Applications in Core Intermediates Synthesis

Continuous flow chemistry, where reagents are pumped through a network of tubes or channels for reaction, is an increasingly important technology for the manufacturing of active pharmaceutical ingredients (APIs) and their intermediates. nih.govasynt.com This method offers significant advantages over traditional batch processing, including superior control over reaction parameters like temperature and pressure, enhanced safety by minimizing the volume of hazardous materials at any given time, and the potential for straightforward scaling and automation. asynt.com

While the highly optimized one-pot batch synthesis of this compound is a benchmark in efficiency, the principles of flow chemistry are being applied to the synthesis of related prostaglandin (B15479496) intermediates. researchgate.netscispace.com For instance, research on a radical equivalent of the Corey lactone has shown that switching from a batch process to a continuous flow system can dramatically improve reaction rates, reducing reaction time from 2 hours to just 12 minutes due to enhanced mass transfer. researchgate.net Although a complete, end-to-end continuous flow synthesis of this compound itself is not yet prominently documented, the technology holds immense promise. The individual steps in its synthesis, particularly those involving organocatalysis or hazardous intermediates, are well-suited for adaptation to a flow regime. researchgate.netnih.gov Such an adaptation could further enhance the efficiency, safety, and scalability of producing this vital prostaglandin precursor.

Applications of Corey Pg Lactone Diol As a Versatile Chiral Building Block

Role in the Total Synthesis of Prostaglandins (B1171923) and Analogs

The landmark synthesis of prostaglandins by E.J. Corey and his group established the Corey lactone as a cornerstone in the field. oup.comrsc.org Corey PG-Lactone Diol, a derivative of the original Corey lactone, offers a strategic advantage with its pre-installed hydroxyl groups, facilitating the introduction of the characteristic side chains of prostaglandins. medsciencebiopharma.com

Synthesis of Prostaglandin (B15479496) Series (PG1, PG2, PG3)

The Corey γ-lactone is a key intermediate for the synthesis of the three main series of prostaglandins: PG1, PG2, and PG3, making it a general and widely adopted method. nih.govmdpi.com The fundamental strategy involves the sequential attachment of the two aliphatic side chains to the cyclopentane (B165970) core of the lactone. nih.govresearchgate.netnih.gov The synthesis of Prostaglandin F2α (PGF2α), a member of the PG2 series, serves as a classic example. The process often begins with the protection of the hydroxyl groups, followed by the reduction of the lactone to a lactol. A subsequent Wittig reaction is then employed to install one of the side chains. youtube.com The second side chain is typically introduced after manipulation of the functional groups on the cyclopentane ring. youtube.com This general approach, with modifications, can be adapted to produce prostaglandins of the PG1 and PG3 series, which differ in the degree of unsaturation in their side chains. nih.gov

Preparation of Specific Prostaglandin Derivatives and Macrolactones

The versatility of this compound extends to the synthesis of a wide array of prostaglandin analogs and macrolactones. medsciencebiopharma.comnih.gov These derivatives often possess modified pharmacological profiles compared to their natural counterparts. For instance, latanoprost, an antiglaucoma drug, is an analog of PGF2α that can be synthesized from Corey lactone. oup.comias.ac.ingoogle.com The synthesis of such analogs often involves modifications to the standard synthetic route, such as the use of different Wittig reagents to introduce altered side chains. ias.ac.in

Furthermore, this compound is instrumental in the preparation of prostaglandin-derived macrolactones. nih.gov These are cyclic esters where the carboxylic acid of the prostaglandin forms a lactone with one of the hydroxyl groups on the side chains. nih.govnih.gov The Corey-Nicolaou macrolactonization, which utilizes triphenylphosphine (B44618) and 2,2′-dipyridyl disulfide, is a common method for achieving this transformation. nih.gov This reaction has been used to synthesize various prostaglandin macrolactones, including 1,15- and 1,9-lactones of different prostaglandin series. nih.govnih.gov

Table 1: Selected Prostaglandin Derivatives Synthesized from this compound

| Derivative | Therapeutic Use/Significance | Key Synthetic Step from Corey Lactone Diol |

|---|---|---|

| Prostaglandin F2α | Induction of labor, termination of pregnancy | Wittig reaction, reduction youtube.comnih.gov |

| Latanoprost | Treatment of glaucoma | Swern oxidation, allylic reduction, Wittig reaction oup.comias.ac.in |

| Bimatoprost | Treatment of glaucoma and hypotrichosis | Chemoenzymatic synthesis from a lactone intermediate nih.gov |

| Travoprost | Treatment of glaucoma | Chemoenzymatic synthesis from a lactone intermediate researchgate.net |

| Fluprostenol | Veterinary use for estrous cycle synchronization | Chemoenzymatic synthesis from a lactone intermediate nih.gov |

| Cloprostenol | Veterinary use for luteolysis | Chemoenzymatic synthesis from a lactone intermediate researchgate.net |

Contribution to the Synthesis of Other Natural Products

The utility of this compound as a chiral building block is not limited to prostaglandins. Its stereochemically defined cyclopentane core serves as a valuable starting point for the synthesis of other complex natural products. originbiopharma.com

Complex Polyketides and Terpenoids

The structural motifs present in this compound can be strategically manipulated to construct portions of complex polyketides and terpenoids. nih.gov Polyketides are a large and diverse class of natural products characterized by repeating keto-acyl units. The functionalized cyclopentane ring of the lactone can be incorporated into the carbon skeleton of a polyketide through a series of ring-opening and chain-elongation reactions.

Similarly, in the realm of terpenoid synthesis, the chiral centers of this compound can be used to control the stereochemistry of the final product. nih.gov Although direct conversion is not always straightforward, the lactone can be transformed into key intermediates that are then elaborated into the target terpenoid structure. nih.govnih.gov The Corey-Fuchs reaction, for example, can be used to introduce alkyne functionalities, which are versatile handles for further transformations in natural product synthesis. nih.gov

Lactone-Containing Natural Products

This compound is an ideal precursor for other natural products that feature a lactone ring. nih.govnih.gov The existing γ-lactone can be retained in the final product, or it can be modified to a δ-lactone or a larger macrolactone. nih.govnih.gov The synthesis of such compounds often involves the elaboration of the side chains attached to the cyclopentane ring, while preserving the lactone functionality. For instance, the synthesis of brefeldin A and erythronolide B, which are macrolide antibiotics, has been achieved using methods related to prostaglandin synthesis, highlighting the transferability of the strategies developed around the Corey lactone. nih.gov

Precursor for Advanced Organic Intermediates

Beyond its direct application in the total synthesis of natural products, this compound serves as a starting material for the preparation of a variety of advanced organic intermediates. scbt.comcaymanchem.commedsciencebiopharma.com These intermediates, which retain the chiral integrity of the original lactone, can be used in a wide range of synthetic applications. For example, the diol functionality can be selectively protected or modified to create a diverse array of synthons. researchgate.net The lactone ring can be opened to yield acyclic compounds with multiple stereocenters, which are valuable in their own right as building blocks for other complex molecules. The ability to transform this compound into these versatile intermediates underscores its importance as a cornerstone of modern asymmetric synthesis. rsc.org

Halogenated Cyclopentane Derivatives

The this compound serves as a pivotal precursor for the synthesis of various halogenated cyclopentane derivatives. These derivatives are valuable intermediates in the synthesis of prostaglandins and other biologically active molecules. The strategic introduction of halogen atoms onto the cyclopentane ring allows for a range of subsequent chemical transformations.

Research has demonstrated the conversion of δ-lactone alcohols, precursors to the this compound, into halogenated esters. For instance, the alcoholysis of these lactones in the presence of an acid can yield hydroxyl-halogenoesters. A notable example is the quantitative transformation of an unprotected δ-lactone alcohol into a chloroester. researchgate.net This process highlights the efficiency with which a chlorine atom can be incorporated into the cyclopentane skeleton.

Furthermore, these halogenated intermediates can be elaborated into more complex structures. Following the initial halogenation, subsequent reactions such as the protection of alcohol groups and intramolecular cyclization can be performed to yield γ-lactones. The yields of these transformations are influenced by the choice of protecting groups. For example, after the formation of a chloroester, subsequent protection of the primary alcohol and cyclization can lead to the formation of γ-lactones with yields ranging from 90% to 95.5%, depending on the protecting group used, such as a trityl (Tr) or tert-butyldimethylsilyl (TBDMS) group. researchgate.net

The introduction of other halogens, such as bromine, has also been explored. A bromohydrin intermediate, which can be considered a radical equivalent of the Corey lactone, has been synthesized from a chiral lactone precursor. nih.gov This demonstrates the versatility of the core structure in accommodating different halogens, thereby expanding the synthetic utility of the this compound as a chiral building block.

Table 1: Synthesis of Halogenated Cyclopentane Derivatives from this compound Precursors

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| Unprotected δ-lactone alcohol | Acid catalysis | Chloroester | Quantitative | researchgate.net |

| Chloro-ester with TBDMS-protected primary hydroxyl | Base hydrolysis, internal closure | γ-lactone | 92-93% | researchgate.net |

| Chloro-ester with THP-protected primary hydroxyl | Base hydrolysis, internal closure | γ-lactone | 93% | researchgate.net |

| Chloro-ester with Trityl-protected primary hydroxyl | Base hydrolysis, internal closure | γ-lactone | 90-95.5% | researchgate.net |

| Chiral lactone | NBS, water | Bromohydrin intermediate | Not specified | nih.gov |

Carbocyclic Nucleosides

The this compound is a valuable chiral synthon for the synthesis of carbocyclic nucleosides. researchgate.net In these nucleoside analogues, the furanose oxygen atom is replaced by a methylene (B1212753) group, a modification that often imparts increased metabolic stability and can lead to potent antiviral and anticancer properties. The inherent stereochemistry of the this compound provides a strategic advantage in controlling the stereocenters of the target carbocyclic nucleoside.

The synthesis of carbocyclic nucleosides from the this compound typically involves a series of transformations to introduce the nucleobase and modify the functional groups on the cyclopentane ring. While a complete step-by-step synthesis of a specific carbocyclic nucleoside directly from the this compound with detailed yields for each step is not extensively documented in single reports, the general synthetic strategy is well-established. The lactone functionality can be manipulated to introduce the C1' substituent, and the hydroxyl groups provide handles for the introduction of the nucleobase and other necessary modifications.

For instance, the synthesis of carbocyclic uracil (B121893) derivatives has been achieved starting from (-)-Vince lactam, a structurally related chiral building block. nih.gov This underscores the utility of such chiral lactams and lactones in accessing the carbocyclic core of these important therapeutic agents. The synthesis of fluorinated carbocyclic nucleosides has also been reported, highlighting the adaptability of these synthetic routes to incorporate various modifications on the carbocyclic ring. rsc.org

Research into the synthesis of carbocyclic nucleosides such as Aristeromycin and Neplanocin A often involves multi-step sequences starting from various chiral precursors. While a direct synthesis from the commercially available this compound is not always the chosen route, its structural features make it an ideal starting point for the enantioselective synthesis of these complex molecules. The use of related cyclopentane-based chiral building blocks in the synthesis of these compounds further emphasizes the importance of this structural motif in medicinal chemistry. nih.govnih.gov

Table 2: Application of this compound and Related Structures in the Synthesis of Carbocyclic Nucleosides

| Precursor/Synthon | Target Compound Class/Example | Key Transformation/Role | Reference |

| This compound and its derivatives | Carbocyclic nucleosides | Chiral building block for the cyclopentane core | researchgate.net |

| (-)-Vince lactam | Carbocyclic uracil derivatives | Starting material for multi-step synthesis | nih.gov |

| Ribonolactone | Fluorinated nucleosides | Precursor for the synthesis of the modified sugar moiety | rsc.org |

| 2-Cyclopentene-1,4-diol monoacetate | Aristeromycin | Precursor for the stereoselective synthesis of the carbocyclic core | nih.gov |

| Truncated Neplanocin A fleximers | Neplanocin A analogues | Investigated for anti-protozoan activities | nih.gov |

Future Directions and Emerging Research Avenues

Development of Novel and More Efficient Asymmetric Methodologies

The quest for more efficient and highly enantioselective methods for synthesizing Corey PG-Lactone Diol remains a vibrant area of research. While the classical approaches have proven robust, contemporary efforts are centered on reducing step counts, increasing yields, and achieving exceptional stereoselectivity through innovative catalytic systems.

Chemoenzymatic methods are also gaining prominence as a powerful tool for asymmetric synthesis. researchgate.net These approaches leverage the high selectivity of enzymes for specific transformations, often under mild reaction conditions. A recent concise chemoenzymatic synthesis of prostaglandins (B1171923) utilizes a common bromohydrin intermediate, which is a radical equivalent of the Corey lactone. researchgate.net This intermediate is synthesized in just two steps with high enantioselectivity, enabling the completion of prostaglandin (B15479496) F2α in a total of five steps on a 10-gram scale. researchgate.net The use of enzymes can circumvent challenging chemical steps and provide access to enantiopure intermediates that are difficult to obtain through traditional catalysis. nih.gov

The table below summarizes and compares some of the novel asymmetric methodologies for the synthesis of the Corey lactone intermediate.

| Methodology | Key Features | Catalyst/Enzyme | Advantages | Reference |

| One-Pot Domino Reaction | Domino Michael/Michael reactions to form the cyclopentane (B165970) core. | Diphenylprolinol silyl (B83357) ether organocatalyst | High efficiency (152 min total), gram-scale, >99% enantioselectivity, reduced waste. | researchgate.netnih.gov |

| Chemoenzymatic Synthesis | Utilizes an enzymatic reaction to create a key chiral intermediate (bromohydrin). | Not specified | High enantioselectivity, concise (5-7 steps to prostaglandins), scalable (10-gram). | researchgate.net |

| Catalyzed Enantioselective Reactions | Various new stereo-controlled reactions are being developed. | Organocatalysts, metal complexes | Improved stereocontrol, potential for new reaction pathways. | researchgate.netdiva-portal.org |

These evolving methodologies underscore a continuous drive towards more practical and powerful syntheses of this crucial prostaglandin precursor. researchgate.netdiva-portal.org

Green Chemistry Principles in this compound Synthesis

The synthesis of complex pharmaceutical intermediates like this compound is increasingly being evaluated through the lens of green chemistry. The twelve principles of green chemistry provide a framework for designing chemical processes that are more environmentally benign by minimizing waste, energy consumption, and the use of hazardous substances. yale.edunih.gov

Several of the novel synthetic strategies for this compound align well with these principles:

Waste Prevention and Atom Economy : Traditional multi-step syntheses often generate significant amounts of waste from reagents, solvents, and purification processes. yale.edu One-pot syntheses, such as the one developed by Hayashi's group, directly address this by telescoping multiple reaction steps, which circumvents intermediate purification and minimizes chemical waste generation. nih.govnih.gov

Catalysis : The shift from stoichiometric reagents to catalytic ones is a cornerstone of green chemistry. yale.edunih.gov The use of highly efficient organocatalysts or enzymes in the synthesis of the Corey lactone is superior to older methods that may have relied on stoichiometric chiral auxiliaries or resolving agents. researchgate.netnih.gov Catalytic processes reduce waste and often operate under milder, more energy-efficient conditions. nih.gov

Safer Solvents and Auxiliaries : A key goal of green chemistry is to reduce or eliminate the use of hazardous organic solvents. yale.edurroij.com While many current syntheses of Corey lactone still employ organic solvents, research into chemoenzymatic methods opens the door to using aqueous media, which is environmentally safer. researchgate.netresearchgate.net

Design for Energy Efficiency : The ability to conduct reactions at ambient temperature and pressure significantly reduces the energy footprint of a chemical process. yale.edu Many modern catalytic reactions, including organocatalytic and enzymatic ones, are designed to proceed under mild conditions, in contrast to classical reactions that might require high heat or cryogenic temperatures. researchgate.net

Reduce Derivatives : Green chemistry advocates for minimizing the use of protecting groups to avoid the extra steps of protection and deprotection, which require additional reagents and generate waste. yale.edunih.gov The development of highly selective catalysts that can differentiate between functional groups in a molecule can reduce the reliance on such derivatization strategies. mdpi.com

By embracing these principles, the chemical community is developing more sustainable and economical routes to this compound and the vital medicines derived from it. nih.gov

Computational Chemistry and Mechanistic Studies

Computational chemistry has become an indispensable tool for understanding and optimizing complex organic reactions, including the synthesis of this compound. The origins of computer-assisted synthesis design are, in fact, deeply connected to this field, with E.J. Corey and W.T. Wipke's 1969 presentation of OCSS (Organic Chemical Simulation of Synthesis) marking a foundational moment. nih.gov

Modern computational approaches offer deep insights into reaction mechanisms, transition states, and the origins of stereoselectivity. For the synthesis of this compound, these tools can be applied to:

Elucidate Reaction Mechanisms : Detailed mechanistic investigations, often combining computational modeling with experimental data (like NMR studies), can clarify the pathways of complex transformations. researchgate.netnih.gov For example, understanding the precise mechanism of the key [3+2] cycloaddition can help in designing even more effective catalysts. researchgate.net Computational studies can map out the energy profiles of competing pathways, such as the 5-exo versus 6-endo cyclization modes, explaining why the desired cyclopentane ring is formed favorably. researchgate.net

Optimize Catalysts and Reaction Conditions : By modeling the interaction between a substrate and a catalyst, researchers can rationally design new catalysts with enhanced activity and selectivity. This is particularly relevant for the organocatalyzed domino reactions used in modern Corey lactone syntheses. researchgate.net

Predict Reaction Outcomes : Emerging technologies, including machine learning and neural networks, are being trained on vast reaction databases to predict the outcomes of chemical reactions and even propose novel retrosynthetic pathways. nih.gov Such tools could accelerate the discovery of new, highly efficient routes to the Corey lactone and other complex targets.

For instance, mechanistic studies have revealed how certain catalyst complexes can oxidize radical intermediates to form carbocations, a process that can lead to excellent yields and high selectivity in specific reactions. researchgate.net Applying similar detailed analyses to the various steps in the Corey lactone synthesis can unlock new levels of control and efficiency.

Exploration of New Synthetic Utility in Chemical Biology

The versatility of this compound as a chiral building block makes it an invaluable tool for chemical biology. scbt.commedsciencebiopharma.com Its primary utility lies in providing access to a wide array of prostaglandins and their analogues, which are crucial for studying and modulating biological pathways. medsciencebiopharma.comcaymanchem.com Prostaglandins are lipid mediators involved in a vast number of physiological and pathological processes, including inflammation, pain, and smooth muscle contraction. ias.ac.inmdpi.com

The exploration of new synthetic utility in this area focuses on several key themes:

Synthesis of Novel Prostaglandin Analogues : The Corey lactone structure can be systematically modified to generate novel prostaglandin analogues with altered biological activity, improved selectivity for specific receptor subtypes, or enhanced pharmacokinetic properties. medsciencebiopharma.com For example, the anti-glaucoma drug Latanoprost is synthesized from this compound. ias.ac.in Researchers continue to prepare derivatives with modifications to the α- and ω-chains to develop new therapeutic agents. researchgate.netmedsciencebiopharma.com

Development of Molecular Probes : By incorporating tags (e.g., fluorescent dyes, biotin) or photo-crosslinking groups into the prostaglandin scaffold via the Corey lactone intermediate, chemists can create powerful molecular probes. These tools are used to identify and characterize the prostaglandin receptors and enzymes that mediate their biological effects, such as cyclooxygenases (COX). mdpi.commdpi.com

Investigating Disease Mechanisms : The availability of diverse prostaglandin analogues synthesized from the Corey lactone enables detailed studies of their roles in diseases like inflammation, cancer, and cardiovascular disease. doi.org Understanding how different structural features of a prostaglandin affect its interaction with biological targets can provide crucial insights for drug development. researchgate.net

The synthesis of various prostaglandin series (PG1, PG2, PG3) from different fatty acid precursors (DGLA, AA, EPA) highlights the complexity of their biological roles. nih.govnih.gov The Corey lactone provides a convergent starting point for accessing many of these structures, solidifying its role as a key intermediate not just for synthesis but for fundamental biological exploration. nih.govmdpi.com

Q & A

Q. What are the established synthetic protocols for Corey PG-Lactone Diol, and how does its enantiomeric purity impact prostaglandin (PG) analog synthesis?

this compound is a key chiral intermediate in prostaglandin synthesis. Standard protocols involve stereoselective oxidation and cyclization of precursor diols, with chiral chromatography (e.g., HPLC with polysaccharide-based columns) used to isolate enantiomers . Enantiomeric purity is critical, as even minor impurities (e.g., ent-Corey PG-Lactone Diol) can alter PG receptor binding or metabolic stability . For reproducibility, quantify enantiomeric excess (ee) via polarimetry or chiral GC/MS, ensuring ≥98% purity for downstream applications like PG analog functionalization .

Q. Which analytical techniques are most reliable for characterizing this compound’s structural integrity?

Structural verification requires a multi-method approach:

- NMR : Confirm stereochemistry using H and C NMR, focusing on coupling constants (e.g., in cyclopentane ring) .

- Mass Spectrometry : HRMS (High-Resolution MS) validates molecular formula (e.g., CHO) and detects degradation products .

- FT-IR : Monitor hydroxyl (3200–3600 cm) and lactone carbonyl (1740–1760 cm) stretches to confirm functional groups .

- HPLC : Use reverse-phase C18 columns with UV detection (210 nm) for purity assessment .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for PG analogs derived from this compound?

Discrepancies often arise from variability in:

- Stereochemical control : Batch-to-batch differences in ee (e.g., 95% vs. 99%) may skew receptor binding assays. Standardize synthesis protocols and validate ee for each batch .

- Cell model selection : PG analogs may exhibit tissue-specific effects. Compare data across multiple models (e.g., HEK293 vs. primary endothelial cells) and use pathway-specific inhibitors (e.g., COX-2 inhibitors) to isolate mechanisms .

- Data normalization : Normalize bioactivity metrics (e.g., IC) to internal controls (e.g., housekeeping genes) to reduce inter-study variability .

Q. What strategies optimize this compound’s stability during long-term storage or under experimental conditions?

Stability challenges include lactone ring hydrolysis and oxidation of diol groups. Mitigation strategies:

- Storage : Lyophilize under argon and store at −80°C in amber vials to prevent photodegradation .

- Buffering : Use anhydrous solvents (e.g., THF or DMF) for reactions, and avoid aqueous buffers below pH 6.5 to minimize hydrolysis .

- Antioxidants : Add 0.1% BHT (butylated hydroxytoluene) to reaction mixtures to prevent radical-mediated oxidation .

Q. How can computational modeling enhance the design of this compound-derived PG analogs with targeted pharmacokinetic profiles?

Molecular dynamics (MD) simulations and QSAR (Quantitative Structure-Activity Relationship) models are critical:

- Docking studies : Predict binding affinities to PG receptors (e.g., EP2 or FP) using software like AutoDock Vina, focusing on substituent effects at C-15/C-16 positions .

- ADMET prediction : Tools like SwissADME estimate solubility, metabolic clearance, and toxicity early in design, reducing late-stage attrition .

- Free energy perturbation (FEP) : Quantify ΔΔG for analog-receptor interactions to prioritize synthetic targets .

Methodological Guidance

Q. What experimental controls are essential when assessing this compound’s role in PG-mediated inflammatory pathways?

Include:

- Negative controls : PG synthesis inhibitors (e.g., indomethacin for COX-1/2) to confirm pathway specificity .

- Isomer controls : Test ent-Corey PG-Lactone Diol to rule out non-specific effects .

- Dose-response curves : Use at least 5 concentrations (e.g., 1 nM–100 µM) to establish EC/IC values .

- Endpoint validation : Pair ELISA (e.g., PGE quantification) with functional assays (e.g., neutrophil chemotaxis) .

Q. How should researchers design experiments to isolate the effects of this compound derivatives in complex biological matrices?

Employ orthogonal analytical methods:

- SPE-LC/MS/MS : Solid-phase extraction coupled with tandem MS to quantify derivatives in serum or tissue homogenates .